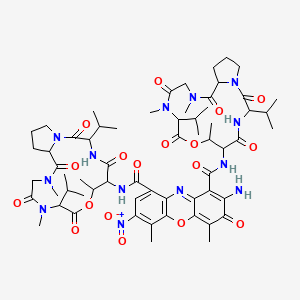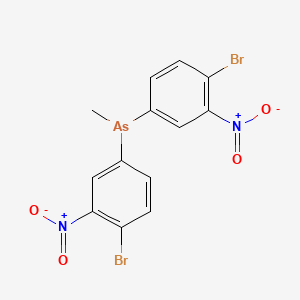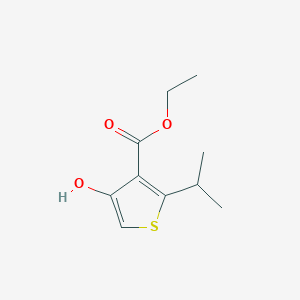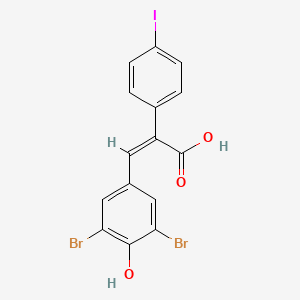
2-Nonyl-1,3-benzothiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Nonyl-1,3-benzothiazole is an organic compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. The nonyl group attached to the second position of the benzothiazole ring makes this compound unique. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Nonyl-1,3-benzothiazole can be synthesized through several methods. One common approach involves the condensation of 2-aminothiophenol with nonyl aldehyde under acidic conditions. The reaction typically proceeds as follows:
C6H4(NH2)SH+C9H19CHO→C6H4(NH)SC9H19+H2O
This reaction is often carried out in the presence of a catalyst, such as hydrochloric acid, and under reflux conditions to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve product purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Nonyl-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Halogenating agents, Friedel-Crafts catalysts.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Halogenated benzothiazoles, alkylated derivatives.
Applications De Recherche Scientifique
2-Nonyl-1,3-benzothiazole has found applications in various scientific research fields:
Chemistry: Used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its antimicrobial properties and potential use in developing new antibiotics.
Medicine: Explored for its anticancer properties and potential as a therapeutic agent.
Industry: Utilized as a vulcanization accelerator in rubber production and as a corrosion inhibitor in metalworking fluids.
Mécanisme D'action
The mechanism of action of 2-Nonyl-1,3-benzothiazole varies depending on its application. In antimicrobial activity, it disrupts bacterial cell membranes, leading to cell lysis. In anticancer research, it induces apoptosis in cancer cells by interacting with specific molecular targets and pathways, such as the inhibition of topoisomerase enzymes.
Comparaison Avec Des Composés Similaires
2-Methyl-1,3-benzothiazole: Similar structure but with a methyl group instead of a nonyl group.
2-Phenyl-1,3-benzothiazole: Contains a phenyl group, used in different applications such as fluorescence probes.
2-Amino-1,3-benzothiazole: Contains an amino group, widely used in medicinal chemistry.
Uniqueness: 2-Nonyl-1,3-benzothiazole is unique due to its long nonyl chain, which imparts distinct hydrophobic properties and influences its interaction with biological membranes and industrial materials. This makes it particularly useful in applications requiring enhanced lipophilicity and surface activity.
Propriétés
Numéro CAS |
6340-30-3 |
|---|---|
Formule moléculaire |
C16H23NS |
Poids moléculaire |
261.4 g/mol |
Nom IUPAC |
2-nonyl-1,3-benzothiazole |
InChI |
InChI=1S/C16H23NS/c1-2-3-4-5-6-7-8-13-16-17-14-11-9-10-12-15(14)18-16/h9-12H,2-8,13H2,1H3 |
Clé InChI |
AICWWPXXVFXLOC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC1=NC2=CC=CC=C2S1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl N-[4-(benzhydrylamino)-6-(ethoxycarbonylamino)-3-nitropyridin-2-yl]carbamate](/img/structure/B14726989.png)
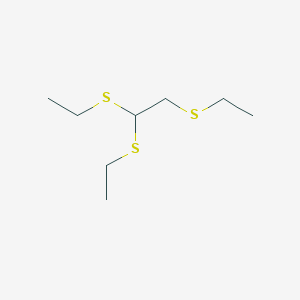
![(6-propanoyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl) propanoate](/img/structure/B14727000.png)
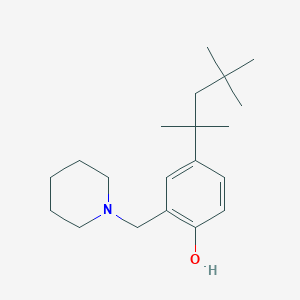
![2-[3-(3-Nitrophenyl)acryloyl]benzoic acid](/img/structure/B14727009.png)
